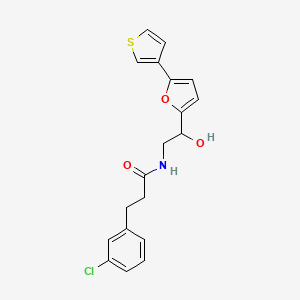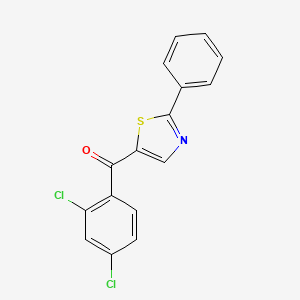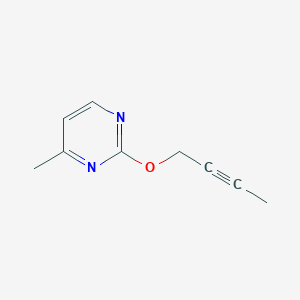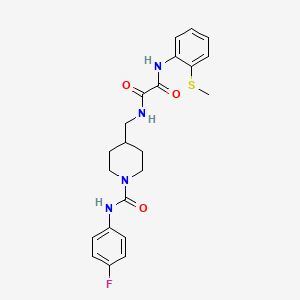
3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide is a chemical compound that has been widely researched due to its potential applications in the field of medicinal chemistry. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B-cells, which play a crucial role in the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and cancers.
科学的研究の応用
Synthesis and Heterocyclic Chemistry
Research in the field of organic synthesis has explored compounds with structures similar to 3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide, focusing on their synthesis and applications in creating novel chemical entities. For instance, studies on the synthesis of isocyanates involving furan, thiophene, and phenyl series have contributed to the development of new synthetic methods and the understanding of chemical reactivity patterns. This research is foundational for creating compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Lebedev et al., 2006).
Solar Energy Conversion
Derivatives containing furan and thiophene units have been investigated for their efficiency in dye-sensitized solar cells (DSSCs). A study highlighted the performance enhancement of phenothiazine-based DSSCs when incorporating furan as a conjugated linker, demonstrating a significant improvement in solar energy-to-electricity conversion efficiency. Such findings underscore the relevance of structurally complex molecules for renewable energy technologies (Kim et al., 2011).
Antiviral Research
In the domain of medicinal chemistry, compounds structurally related to the specified molecule have been synthesized and evaluated for their antiviral properties. A particular focus has been on derivatives of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one, which have shown promising antiviral activity against specific strains of the influenza virus. This line of research illustrates the potential of such compounds in the development of new antiviral agents (Flefel et al., 2014).
Photocatalysis and Green Chemistry
Investigations into the photocatalytic properties of compounds containing furan and thiophene moieties have opened new avenues for green chemistry applications. Studies on photoinduced oxidative annulation processes have provided insights into synthesizing polyheterocyclic structures without the need for transition metals or oxidants. Such environmentally friendly methodologies highlight the role of complex organic molecules in sustainable chemical synthesis (Zhang et al., 2017).
Antimicrobial and Anticancer Activity
The exploration of novel derivatives for their biological activities has been a significant focus of pharmaceutical research. Studies on arylsubstituted halogen(thiocyanato)amides containing furan and thiophene units have revealed their potential as antimicrobial agents. Additionally, the synthesis of compounds with specific structural features has led to the discovery of molecules with notable anticancer activity, underscoring the importance of such compounds in drug discovery and development (Baranovskyi et al., 2018).
特性
IUPAC Name |
3-(3-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-15-3-1-2-13(10-15)4-7-19(23)21-11-16(22)18-6-5-17(24-18)14-8-9-25-12-14/h1-3,5-6,8-10,12,16,22H,4,7,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHHUDJQHBOIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Hydroxycyclobutyl)methyl]-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2569616.png)
![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)




![methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2569630.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2569631.png)
![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)
![7-[2-(diethylamino)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2569633.png)
![7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2569634.png)

![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2569636.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2569638.png)